molecular formula C32H32N2O6S B304922 ETHYL (2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-3-OXO-7-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-3-OXO-7-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B304922
M. Wt: 572.7 g/mol
InChI Key: PVEOVDDVJXVXBK-ITYLOYPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,5-dimethoxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-3-OXO-7-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, naphthyl derivatives, and thiazolopyrimidine precursors. Common reaction conditions may involve:

    Condensation reactions: Using aldehydes and ketones in the presence of acid or base catalysts.

    Cyclization reactions: Forming the thiazolopyrimidine ring system under thermal or catalytic conditions.

    Esterification: Introducing the ethyl ester group using alcohols and acid chlorides or anhydrides.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch processing: For small-scale synthesis and optimization of reaction conditions.

    Continuous flow synthesis: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dimethoxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-3-OXO-7-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Ethyl 2-(2,5-dimethoxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

  • Ethyl 2-(2,5-dimethoxybenzylidene)-5-(2-methoxyphenyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl 2-(2,5-dimethoxybenzylidene)-5-(2-chlorophenyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

These compounds share similar core structures but differ in their substituents, which can affect their chemical properties and biological activities.

Properties

Molecular Formula

C32H32N2O6S

Molecular Weight

572.7 g/mol

IUPAC Name

ethyl (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H32N2O6S/c1-6-10-23-28(31(36)40-7-2)29(27-22-12-9-8-11-19(22)13-15-25(27)39-5)34-30(35)26(41-32(34)33-23)18-20-17-21(37-3)14-16-24(20)38-4/h8-9,11-18,29H,6-7,10H2,1-5H3/b26-18-

InChI Key

PVEOVDDVJXVXBK-ITYLOYPMSA-N

Isomeric SMILES

CCCC1=C(C(N2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/SC2=N1)C4=C(C=CC5=CC=CC=C54)OC)C(=O)OCC

SMILES

CCCC1=C(C(N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=N1)C4=C(C=CC5=CC=CC=C54)OC)C(=O)OCC

Canonical SMILES

CCCC1=C(C(N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=N1)C4=C(C=CC5=CC=CC=C54)OC)C(=O)OCC

Origin of Product

United States

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